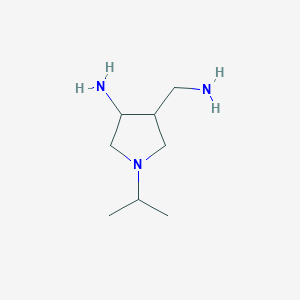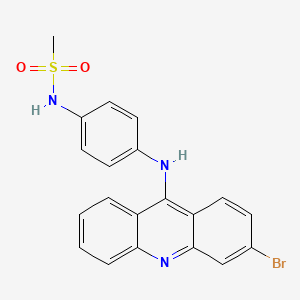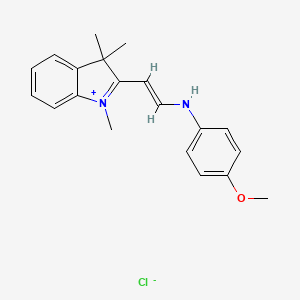
N,N-didodecylformamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Didodecylformamide is an organic compound with the molecular formula C25H51NO. It is a member of the formamide family, characterized by the presence of a formyl group attached to a nitrogen atom. This compound is notable for its long alkyl chains, which contribute to its unique physical and chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N,N-Didodecylformamide can be synthesized through the reaction of dodecylamine with formic acid or its derivatives. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the formamide bond. The reaction can be represented as follows:
2 C12H25NH2 + HCOOH → C25H51NO + H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Didodecylformamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the formamide group to an amine.
Substitution: The formamide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted formamides depending on the nucleophile used.
Applications De Recherche Scientifique
N,N-Didodecylformamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of long-chain amides and other derivatives.
Biology: The compound can be used in the study of lipid membranes due to its long alkyl chains, which mimic the behavior of natural lipids.
Medicine: Research into its potential as a drug delivery agent or in the formulation of pharmaceuticals is ongoing.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals
Mécanisme D'action
The mechanism of action of N,N-didodecylformamide involves its interaction with various molecular targets. The long alkyl chains allow it to integrate into lipid membranes, potentially altering membrane fluidity and permeability. This can affect the function of membrane-bound proteins and other cellular processes. Additionally, the formamide group can participate in hydrogen bonding and other interactions with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethylformamide (DMF): A common solvent with a shorter alkyl chain.
N,N-Diethylformamide (DEF): Similar to DMF but with ethyl groups instead of methyl.
N,N-Dibutylformamide (DBF): Contains butyl groups, offering different solubility and reactivity properties.
Uniqueness
N,N-Didodecylformamide is unique due to its long dodecyl chains, which impart distinct physical and chemical properties compared to shorter-chain formamides. This makes it particularly useful in applications requiring hydrophobic interactions and membrane integration .
Propriétés
Numéro CAS |
55282-35-4 |
|---|---|
Formule moléculaire |
C25H51NO |
Poids moléculaire |
381.7 g/mol |
Nom IUPAC |
N,N-didodecylformamide |
InChI |
InChI=1S/C25H51NO/c1-3-5-7-9-11-13-15-17-19-21-23-26(25-27)24-22-20-18-16-14-12-10-8-6-4-2/h25H,3-24H2,1-2H3 |
Clé InChI |
YCVBFESJLOMHSG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCN(CCCCCCCCCCCC)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-chloro-N-({4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}carbamothioyl)-6-methoxy-1-benzothiophene-2-carboxamide](/img/structure/B13949196.png)
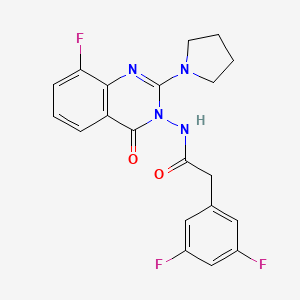


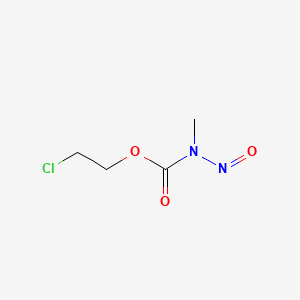
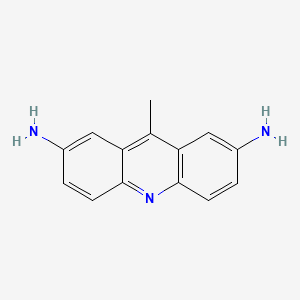
![2-(2-Methyl-2,8-diazaspiro[4.5]decan-8-yl)acetic acid](/img/structure/B13949236.png)

